
Avorelin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avorelin acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a superagonist of natural LHRH and has been formulated in high molecular weight polylactic glycolic acid to afford protracted and continuous release of the peptide from subcutaneous implants . This compound has been investigated for its potential in treating prostate cancer, breast cancer, and endometriosis .
Méthodes De Préparation
Avorelin acetate is synthesized through a series of peptide coupling reactions. The acetate salt of [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH is dispersed in a slowly degrading high molecular weight polylactic-co-glycolic acid (PLGA) polymer . This formulation allows for a controlled release of the compound over an extended period.
Analyse Des Réactions Chimiques
Avorelin acetate, being a peptide, primarily undergoes hydrolysis reactions. The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol . Additionally, the peptide backbone can undergo enzymatic hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.
Applications De Recherche Scientifique
Avorelin acetate has been studied extensively for its potential therapeutic applications. It has been in phase II clinical trials for the treatment of prostate cancer, breast cancer, and endometriosis . The compound’s ability to continuously release LHRH makes it a promising candidate for hormone-related therapies. research on this compound has been discontinued due to adverse events related to androgen suppression, such as hot flushes, decreased libido, and impotence .
Mécanisme D'action
Avorelin acetate acts as an agonist of the LHRH receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This initial surge in hormone levels is followed by a downregulation of the LHRH receptor, leading to a decrease in the production of testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.
Comparaison Avec Des Composés Similaires
Avorelin acetate is similar to other LHRH analogues, such as leuprorelin, goserelin, and nafarelin . These compounds also act as LHRH agonists and are used in the treatment of hormone-sensitive conditions. this compound’s unique formulation in PLGA allows for a more controlled and sustained release compared to other analogues . This makes it particularly advantageous for long-term therapies.
Similar Compounds::Propriétés
Numéro CAS |
785814-29-1 |
|---|---|
Formule moléculaire |
C67H89N17O14 |
Poids moléculaire |
1356.5 g/mol |
Nom IUPAC |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |
Clé InChI |
MQOAHMYIJGUWMT-JESVGHGASA-N |
SMILES isomérique |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



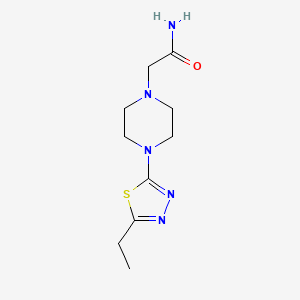


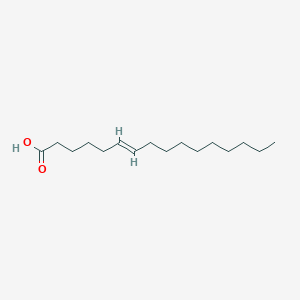

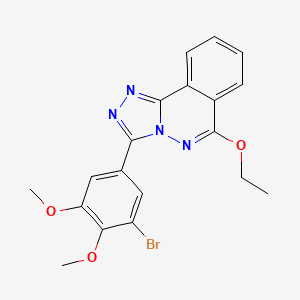
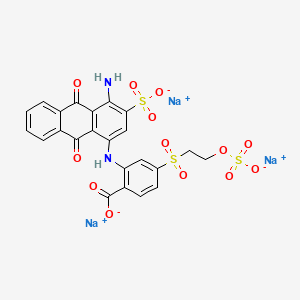

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
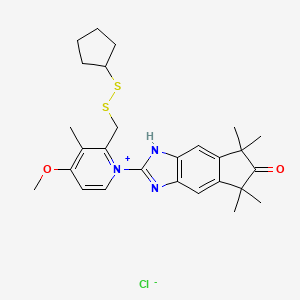
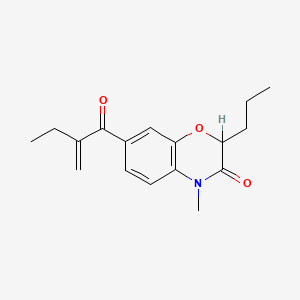
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)

